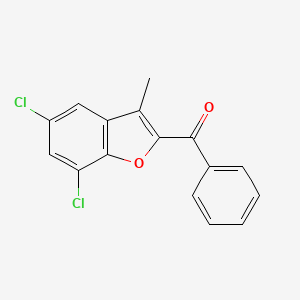

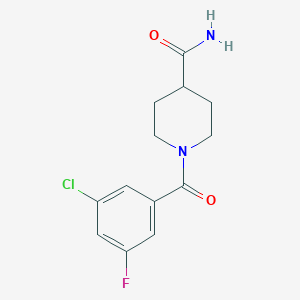

![molecular formula C13H11N3O4 B2940601 2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile CAS No. 320422-95-5](/img/structure/B2940601.png)

2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Fluorimetric Method for Cu2+ Determination

A study by Ocak (2020) developed a fluorimetric method based on an imidazole compound for the determination of Cu2+ in tap water. The method utilizes the ion sensor properties of a related imidazole compound, showing pronounced quenching in fluorescence spectra for Cu2+ among various metal ions, enabling its determination in spiked tap water samples with satisfactory recovery values and a relative standard deviation below 5.00% (Ocak, 2020).

Selective Cleavage of p-Methoxybenzyl Ethers

Sharma, Reddy, and Krishna (2003) reported a highly selective and efficient method for the unmasking of p-methoxybenzyl (PMB) ethers and esters, using zirconium(IV) chloride as a Lewis acid in acetonitrile. This method is fast and tolerates a variety of acid/base-sensitive protecting groups, offering good to high yields of products (Sharma, Reddy, & Krishna, 2003).

Kinetic Stability of Substituted 4-Methoxybenzylcations

Research by McClelland et al. (1998) on the kinetic stability of α-thiocarbamoyl substituted 4-methoxybenzylcations provided insights into the behavior of these cations under various conditions. The study highlights the remarkable stability of these cations, contributing to the understanding of their reactions and potential applications in organic synthesis (McClelland et al., 1998).

Reductive Ring-Opening and Novel Protecting-Group Strategy

Johansson and Samuelsson (1984) explored the reductive ring-opening of 4-methoxybenzylidene acetals of hexopyranosides, presenting a novel protecting-group strategy. Their work demonstrates the selective cleavage of 4-methoxybenzyl ether linkage, offering a unique approach to the synthesis and protection of complex molecules (Johansson & Samuelsson, 1984).

Electrosynthesis of Pyridine Derivatives

Batanero, Barba, and Martín (2002) conducted a study on the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrosynthesis, utilizing benzylthiocyanate and benzyl chloride among other substrates in acetonitrile. This work contributes to the field of electrosynthesis by showcasing an efficient route to synthesize pyridine derivatives (Batanero, Barba, & Martín, 2002).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[3-[(4-methoxyphenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-20-10-4-2-9(3-5-10)8-16-12(18)11(17)15(7-6-14)13(16)19/h2-5H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEMIVPZWXOWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

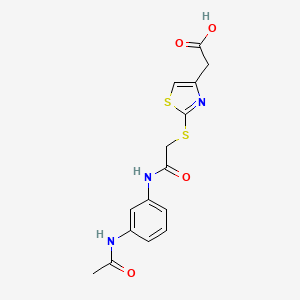

![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)

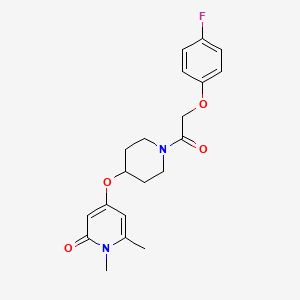

![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)

![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)

![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

![1-{[5-(4-Iodophenyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2940540.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2940541.png)